2-Fluoropropyl trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoropropyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 1630196-24-5 . It has a molecular weight of 210.15 and its molecular formula is C4H6F4O3S . It is a liquid at room temperature .

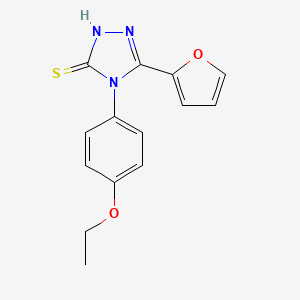

Molecular Structure Analysis

The InChI code for this compound is 1S/C4H6F4O3S/c1-3(5)2-11-12(9,10)4(6,7)8/h3H,2H2,1H3 . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, trifluoromethanesulfonate compounds are known to be involved in various chemical reactions. For instance, they can act as a source of trifluoromethoxy anion in nucleophilic trifluoromethoxylation reactions .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 153.5±40.0 °C at 760 mmHg, and a vapour pressure of 4.3±0.3 mmHg at 25°C . It has a molar refractivity of 31.6±0.4 cm3, a polar surface area of 52 Å2, and a molar volume of 144.2±3.0 cm3 .Scientific Research Applications

Synthesis and Reactivity

2-Fluoropropyl trifluoromethanesulfonate plays a crucial role in the synthesis and reactivity of fluorinated compounds. It is involved in difluoromethylation and trifluoromethylation reactions, which are essential for creating fluorinated molecules with significant pharmaceutical and agrochemical applications. These reactions are pivotal in developing drug candidates and novel functional materials, highlighting the compound's importance in medicinal chemistry and materials science Zhang et al., 2014.

Environmental Remediation

Another critical application of this compound derivatives is in environmental remediation, particularly in the degradation of persistent pollutants like perfluorooctanoic acid (PFOA). Studies have demonstrated the effectiveness of heat-activated persulfate, a derivative of this compound, in decomposing PFOA under conditions suitable for in-situ groundwater remediation. This application is essential for addressing the environmental and health impacts of perfluoroalkyl substances, showcasing the compound's role in environmental sciences Park et al., 2016.

Catalysis

This compound derivatives, such as scandium trifluoromethanesulfonate, have been identified as extremely active Lewis acid catalysts in various organic reactions. These reactions include the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. The high catalytic activity of these derivatives makes them invaluable tools in synthetic organic chemistry, aiding in the efficient synthesis of complex molecules Ishihara et al., 1996.

Novel Functional Materials

The chemical versatility of this compound extends to the development of novel functional materials. For instance, its derivatives are instrumental in the creation of polymers with exceptional mechanical properties, such as polysulfates and polysulfonates. These materials are potentially valuable for engineering applications, underscoring the compound's contribution to advances in materials science Gao et al., 2017.

Fluorine Chemistry

In fluorine chemistry, this compound is pivotal in synthesizing and manipulating fluorinated molecules. Its role in facilitating various fluorination reactions, including the introduction of fluorine atoms into organic molecules, is crucial for developing fluorine-containing drugs and agrochemicals. This aspect of its application highlights the compound's significance in pharmaceutical and agrochemical research Prakash & Hu, 2007.

Safety and Hazards

Future Directions

As for future directions, while specific information on 2-Fluoropropyl trifluoromethanesulfonate is not available, trifluoromethanesulfonate compounds are widely used in organic synthesis . Therefore, it’s reasonable to expect that research into the properties and applications of this compound will continue.

Properties

IUPAC Name |

2-fluoropropyl trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F4O3S/c1-3(5)2-11-12(9,10)4(6,7)8/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQZTJSQOZFPLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COS(=O)(=O)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630196-24-5 |

Source

|

| Record name | 2-fluoropropyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2836215.png)

![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)

![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)

![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2836232.png)

![3-(3-Methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2836233.png)

![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2836234.png)

![2-[[1-[(2,5-Difluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2836235.png)

![1-[4-[4-Cyclopropyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)-1,2,4-triazol-3-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2836236.png)

![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hexanamide](/img/structure/B2836237.png)